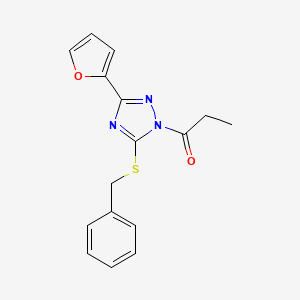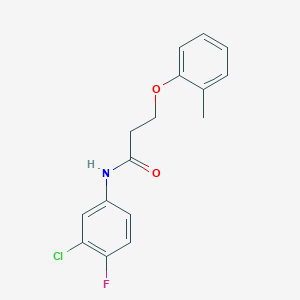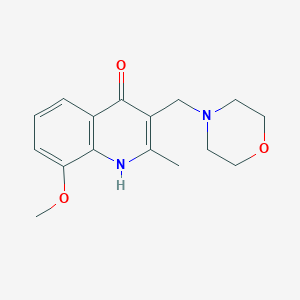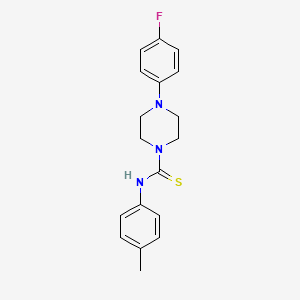
3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide, also known as TFM, is a synthetic compound that has been widely used in scientific research. TFM is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide involves the inhibition of PKC, which is a family of serine/threonine kinases that play a critical role in many cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and it phosphorylates a variety of downstream targets, including transcription factors, ion channels, and cytoskeletal proteins. 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide inhibits PKC by binding to the ATP-binding site of the enzyme, which prevents the transfer of phosphate from ATP to its downstream targets.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and differentiation. 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has also been shown to modulate the activity of other signaling pathways, including the MAPK/ERK pathway, the NF-kB pathway, and the JAK/STAT pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide is its specificity for PKC, which allows researchers to study the role of PKC in various cellular processes. However, one limitation of 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide is its potential toxicity, which can limit its use in vivo. Another limitation is its relatively low solubility, which can make it difficult to use in some experimental systems.
Direcciones Futuras
There are several future directions for research on 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide. One area of interest is the development of more potent and selective PKC inhibitors that can be used in vivo. Another area of interest is the identification of downstream targets of PKC that mediate its effects on cellular processes. Finally, there is a need for further research on the role of PKC in various disease states, including cancer, diabetes, and neurodegenerative diseases.
Métodos De Síntesis
3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide can be synthesized by the reaction of 2,4,5-trichloroaniline with 5-methyl-2-furancarboxylic acid, followed by the reaction with acryloyl chloride. The product can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been widely used in scientific research as a tool for studying the role of PKC in various cellular processes. 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to inhibit the activity of PKC in vitro and in vivo, and this inhibition has been linked to a variety of cellular responses, including apoptosis, cell cycle arrest, and differentiation.
Propiedades
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-8-2-3-9(20-8)4-5-14(19)18-13-7-11(16)10(15)6-12(13)17/h2-7H,1H3,(H,18,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKWXRZQVQUZAB-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)

![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)
![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)



![1-(2-pyridinyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5820734.png)


![N'-(3-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820771.png)

